N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-14(13-7-4-8-23-13)10-18-15(20)16(21)19-12-6-3-2-5-11(12)9-17/h2-8,14H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBLUNIHHRFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-(furan-2-yl)-2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification of the product might involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and analogous oxalamides:
Key Findings
Antiviral Activity
- Target Compound vs. BNM-III-170/Compound 13: The target’s furan and cyano groups may enhance hydrophobic interactions with viral targets compared to BNM-III-170’s guanidinomethyl group or Compound 13’s thiazole moiety.
Antimicrobial Activity
- Target Compound vs. GMC Series: The GMC series (e.g., GMC-3) uses halogenated phenyl and isoindoline-dione groups for antimicrobial action. The target’s cyano group may enhance membrane penetration compared to chloro substituents, though direct activity data are lacking .
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress in cells. This activity can be measured through assays such as DPPH radical scavenging and ABTS radical cation decolorization.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies
- Case Study on Oxalamides : A series of oxalamides were evaluated for their biological activities, revealing that certain derivatives exhibited significant anti-inflammatory and anticancer properties. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Zebrafish Model Studies : Research involving zebrafish larvae indicated that oxalamide derivatives could effectively reduce pigmentation, suggesting potential applications in dermatological therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
